

# An In-depth Technical Guide to m-PEG12-acid (CAS: 2135793-73-4)

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## Compound of Interest

Compound Name: *m*-PEG12-acid

Cat. No.: B1456014

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## Abstract

This technical guide provides a comprehensive overview of **m-PEG12-acid** (CAS number 2135793-73-4), a monodisperse polyethylene glycol (PEG) derivative. It is a critical tool in modern drug development and bioconjugation, primarily utilized as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, applications, and relevant experimental protocols for **m-PEG12-acid**, serving as an essential resource for researchers in pharmacology, medicinal chemistry, and materials science.

## Introduction to m-PEG12-acid

**m-PEG12-acid**, systematically named 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacontanoic acid, is a heterobifunctional PEG linker.<sup>[1]</sup> Its structure consists of a methoxy-terminated chain of twelve ethylene glycol units, providing a defined length and hydrophilicity, and a terminal carboxylic acid group for conjugation.<sup>[2][3]</sup> This monodisperse nature, meaning it has a precise, unvarying chain length, is a significant advantage over traditional polydisperse PEGs, as it ensures homogeneity in the final conjugate, leading to more predictable pharmacological profiles.<sup>[4]</sup> The primary application of **m-PEG12-acid** is in the burgeoning field of targeted protein degradation, where it serves as a flexible linker in the design of PROTACs.<sup>[5]</sup>

## Physicochemical Properties

The well-defined structure of **m-PEG12-acid** results in consistent and predictable physical and chemical characteristics, which are crucial for its application in precision therapeutics.

| Property                   | Value  | Reference(s) |
|----------------------------|--|--------------|
| CAS Number                 | 2135793-73-4   |              |
| Molecular Formula          | C26H52O14  |              |
| Molecular Weight           | 588.68 g/mol   |              |
| Appearance                 | Solid to liquid mixture, colorless to off-white  |              |
| Purity                     | Typically ≥95% - 99.12%  |              |
| Polydispersity Index (PDI) | ~1.0 (Monodisperse)  |              |
| Solubility                 | Soluble in water, DMSO, DMF, and DCM. High solubility in DMSO (100 mg/mL) with ultrasonic treatment. |              |
| Storage                    | Store at -20°C for long-term stability (up to 3 years in pure form).                                 |              |

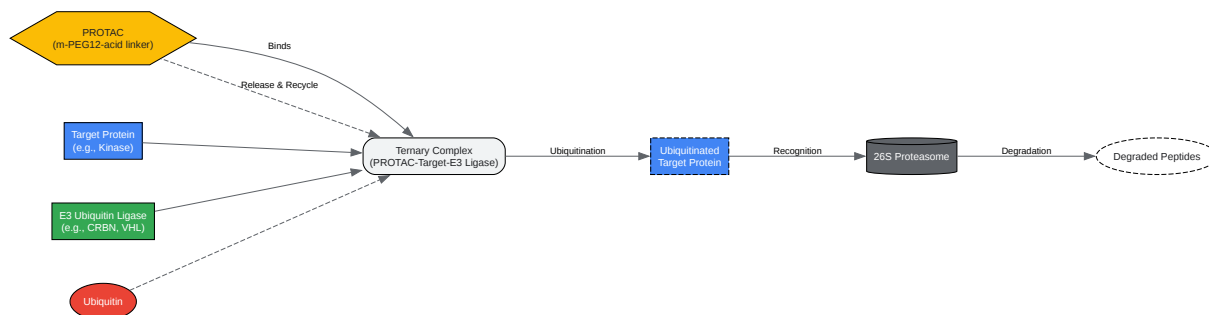
## Applications in Drug Development

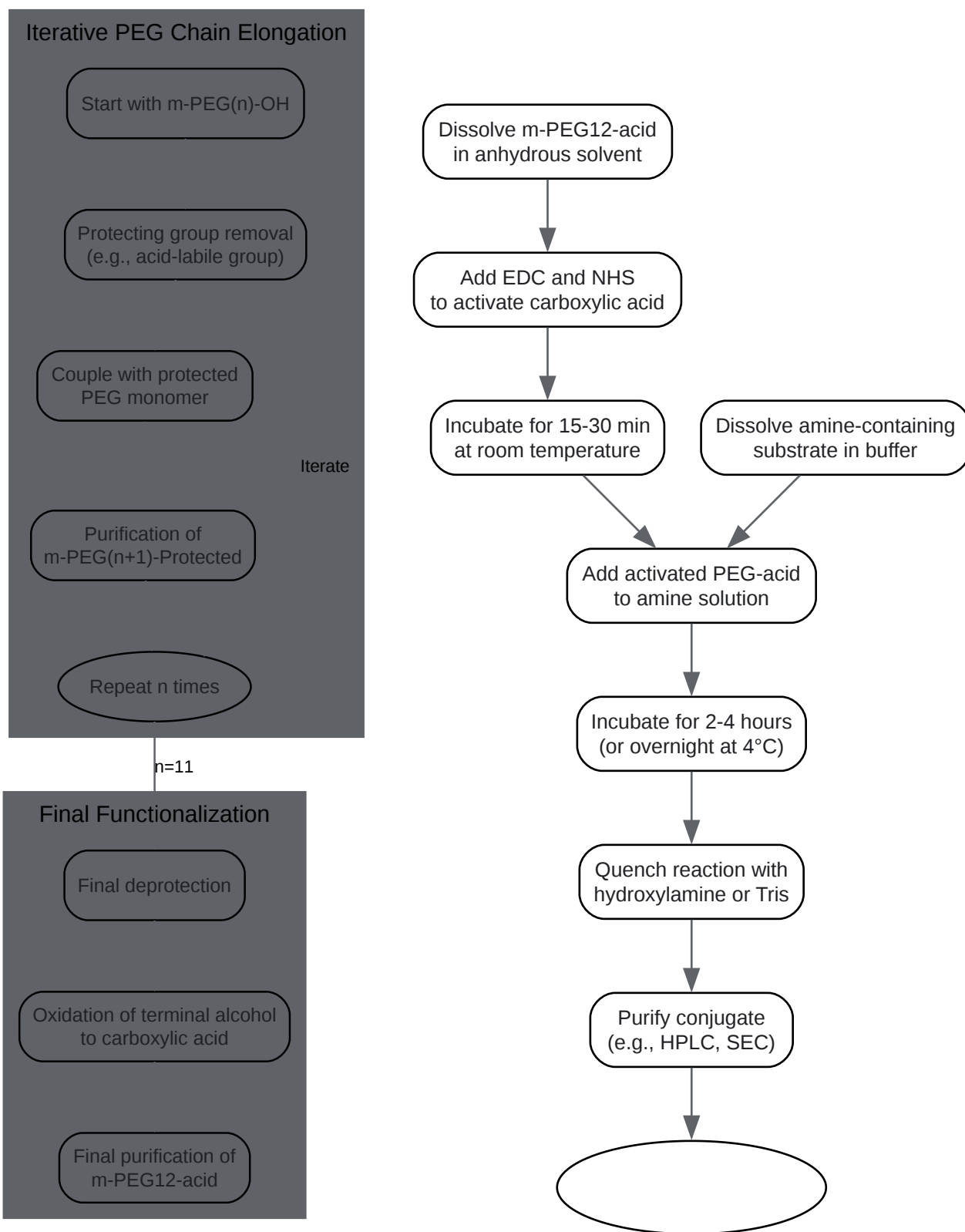
The unique properties of **m-PEG12-acid** make it an invaluable tool in several areas of drug development, most notably in the synthesis of PROTACs.

### PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **m-PEG12-acid** functions as the linker component, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEGylated nature of the linker offers several advantages:

- **Hydrophilicity:** Increases the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.
- **Flexibility:** The PEG chain provides rotational freedom, allowing the two ligands to optimally orient themselves to form a stable ternary complex between the target protein and the E3 ligase.
- **Defined Length:** The precise length of the 12-unit PEG chain provides optimal spacing between the target protein and the E3 ligase, which is a critical parameter for efficient ubiquitination.





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